![molecular formula C32H39NO19S B3256861 4-Nitrophenyl 4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2,3,6-tri-O-acetyl-b-D-thioglucopyranoside CAS No. 27894-81-1](/img/structure/B3256861.png)
4-Nitrophenyl 4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2,3,6-tri-O-acetyl-b-D-thioglucopyranoside
Overview
Description
The compound you mentioned is a highly specialized biomedicine . It holds immense significance in the realm of diagnostic tests and drug discovery . Its invaluable utilization as a substrate for gauging the enzymatic activities affiliated with glycosidase enzymes paves the way for comprehensive disease assessment, particularly in relation to lysosomal storage disorders and carbohydrate-related afflictions .
Molecular Structure Analysis
The molecular formula of the related compound “4-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-b-D-glucopyranoside” is C32H40N2O19 . Its molecular weight is 756.66 .Mechanism of Action
Result of Action
W-202169 exhibits remarkable efficacy in combating bacterial infections . With its potent antimicrobial properties, it successfully tackles both Gram-positive and Gram-negative bacteria . By obstructing the proliferation and dissemination of bacterial infections, this compound emerges as an invaluable asset in the realm of biomedicine, contributing to the treatment of specific ailments associated with bacterial infections .
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO19S/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)29(48-19(6)39)31(50-23)52-26-24(13-44-15(2)35)51-32(30(49-20(7)40)28(26)47-18(5)38)53-22-10-8-21(9-11-22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25+,26-,27+,28+,29-,30-,31+,32+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIAHHDNZPUKBH-AJUMBUHLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)SC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO19S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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